![molecular formula C11H16Cl3N3 B1434915 [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1993278-26-4](/img/structure/B1434915.png)
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Descripción general
Descripción
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl3N3 and its molecular weight is 296.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives can act as inhibitors of receptor tyrosine kinases .
Mode of Action
Benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases , which play a key role in cell signaling pathways.
Biochemical Pathways
The inhibition of receptor tyrosine kinases can affect various cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of receptor tyrosine kinases can lead to the disruption of cell signaling pathways, potentially affecting cell growth and differentiation .
Análisis Bioquímico
Biochemical Properties
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of quorum sensing (QS) in bacterial populations. Quorum sensing is a cell-to-cell signaling mechanism used by bacteria to regulate gene expression in response to population density. This compound interacts with the PqsR receptor in Pseudomonas aeruginosa, inhibiting the transcription of virulence genes and reducing biofilm formation . The interaction between this compound and PqsR is characterized by its ability to bind to the receptor and block the signaling pathway, thereby preventing the expression of virulence factors.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits the production of virulence factors and biofilm formation by interfering with the quorum sensing system . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PqsR receptor, leading to a reduction in the production of virulence factors and biofilm formation. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PqsR receptor in Pseudomonas aeruginosa. This compound binds to the receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation . The binding interaction between this compound and PqsR is characterized by its ability to block the signaling pathway, thereby preventing the expression of virulence factors. Additionally, this compound has been shown to inhibit the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on quorum sensing and biofilm formation in Pseudomonas aeruginosa, making it a promising candidate for the development of new antibacterial agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa without causing significant toxicity . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of quorum sensing in Pseudomonas aeruginosa. This compound interacts with the PqsR receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation . Additionally, this compound has been shown to affect the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within bacterial cells . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on quorum sensing and biofilm formation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within bacterial cells, where it interacts with the PqsR receptor and inhibits its activity . The targeting signals and post-translational modifications of this compound play a crucial role in its localization and function, ensuring that it reaches the appropriate cellular compartments to exert its inhibitory effects .
Propiedades
IUPAC Name |
(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3.2ClH/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13;;/h3-5,7H,6,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBCLNPTZDKODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


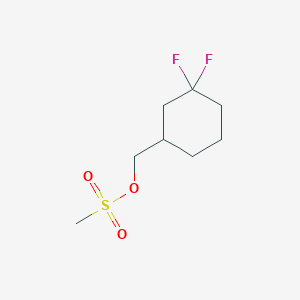
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)
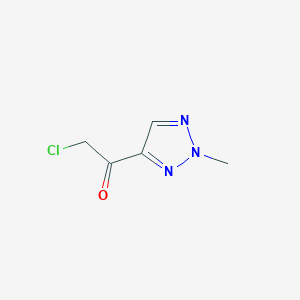
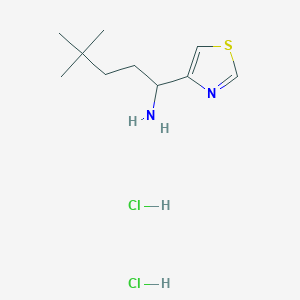
![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)


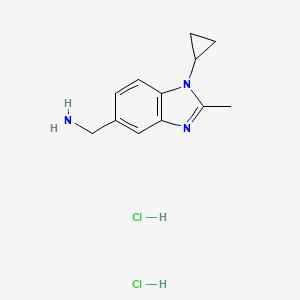
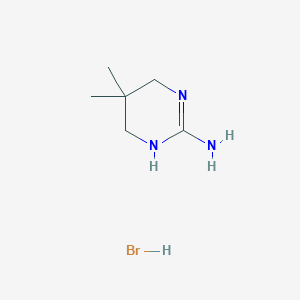
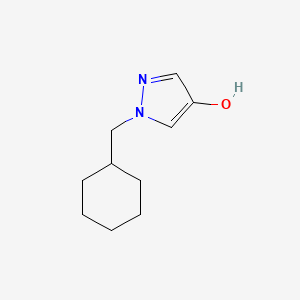
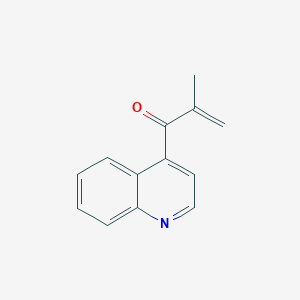
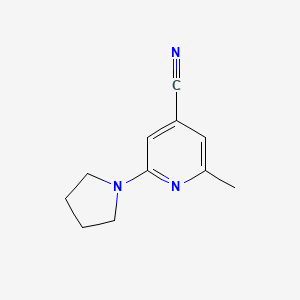
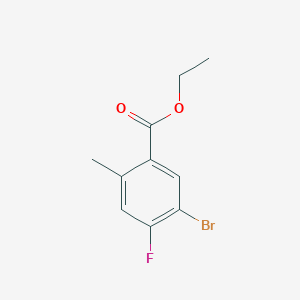
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
